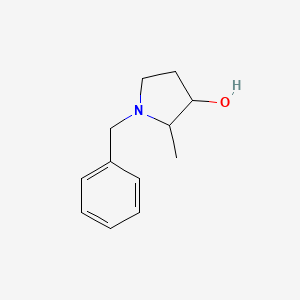

(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol

Descripción

(2S,3R)-1-Benzyl-2-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered amine ring with distinct stereochemical and functional features:

- Stereochemistry: The (2S,3R) configuration confers specific spatial arrangements critical for molecular interactions.

- Substituents: A benzyl group at the nitrogen (N1), a methyl group at C2, and a hydroxyl group at C3.

- Applications: Pyrrolidine derivatives are widely explored in medicinal chemistry for their bioactivity, including antiviral and enzyme-inhibitory properties .

Propiedades

IUPAC Name |

1-benzyl-2-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLNJAIXXVHARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of a benzyl-substituted pyrrolidinone using a chiral borane reagent can yield the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production of (2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity. The reaction conditions typically include mild temperatures and pressures to ensure the stability of the chiral centers .

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent under mild conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of benzyl-substituted pyrrolidinone.

Reduction: Formation of benzyl-substituted pyrrolidine.

Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol has diverse applications in scientific research:

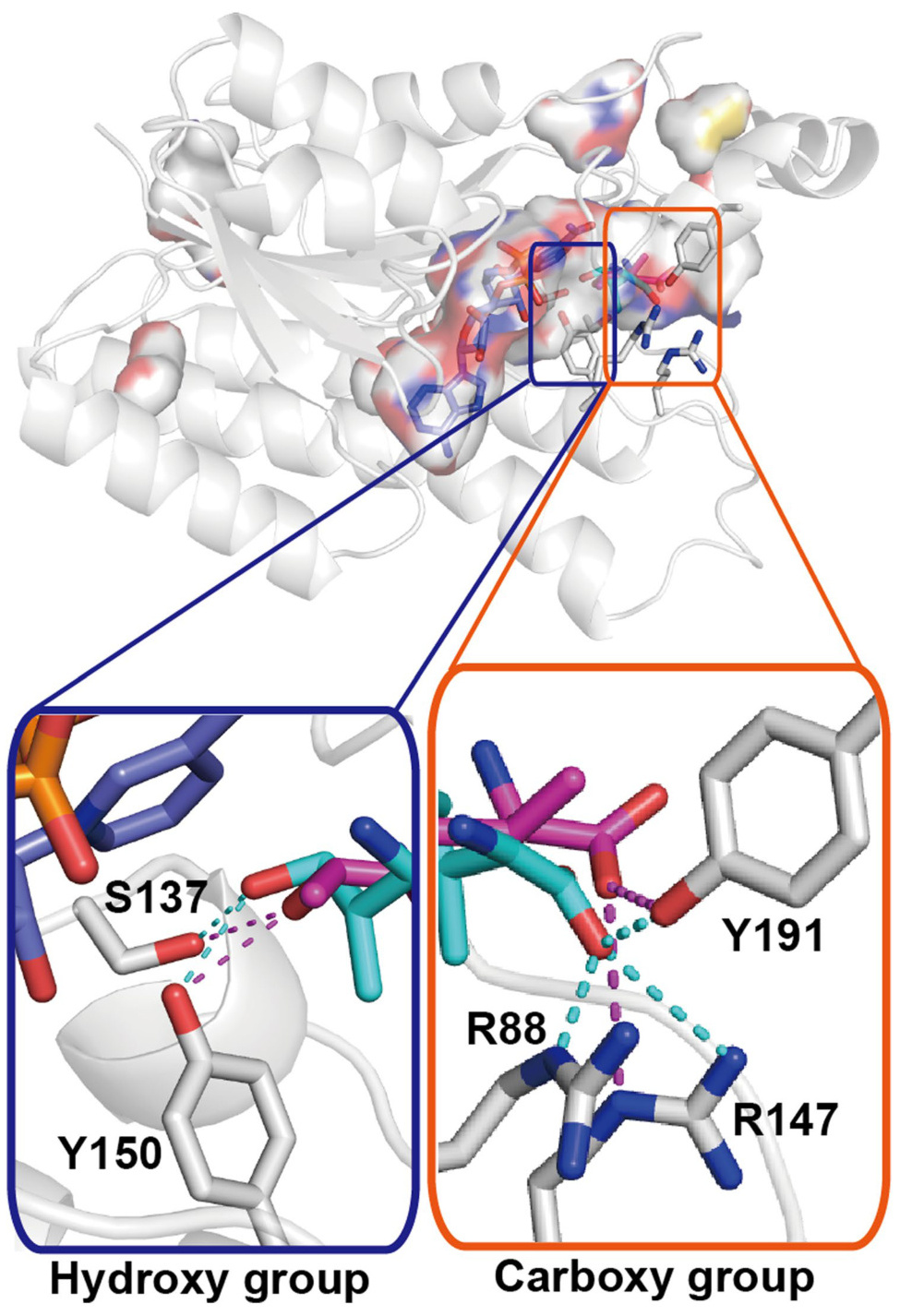

Mecanismo De Acción

The mechanism of action of (2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into their active sites and modulating their activity .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position : The benzyl group at N1 in the target compound vs. C4 in ’s analog alters ring conformation and steric interactions .

- Functional Groups: Hydroxymethyl () or aminophenyl () substituents expand reactivity profiles compared to the target’s methyl and hydroxyl groups .

Stereochemical Variants

Stereochemistry significantly impacts biological activity and synthesis:

- Binding Modes : demonstrates that (2S,3R,4R) vs. (2S,3R,4S) stereoisomers exhibit distinct hydrogen-bonding patterns with enzymes, affecting inhibitor potency .

- Synthesis Challenges : Kinetic resolution () and asymmetric catalysis () are required to isolate enantiopure (2S,3R) configurations, as racemic mixtures complicate purification .

Insights :

- The target compound likely requires stereoselective alkylation (e.g., benzyl group introduction) and hydroxylation steps, paralleling methods in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.